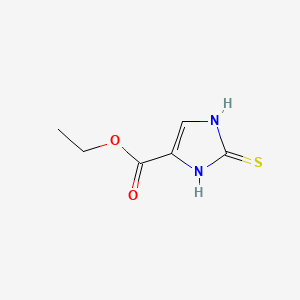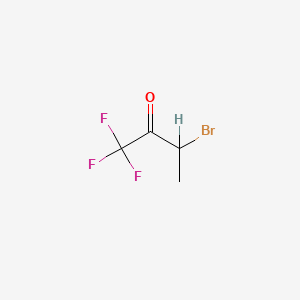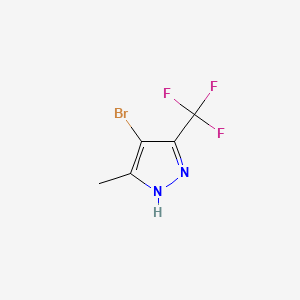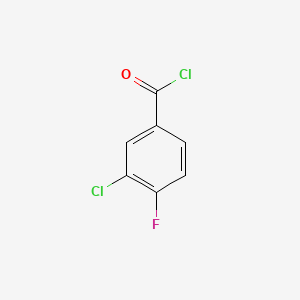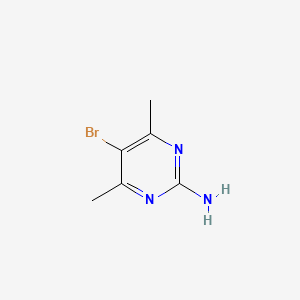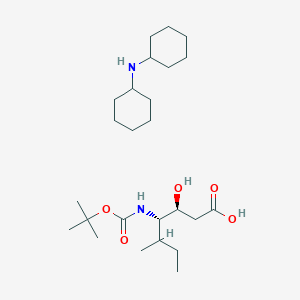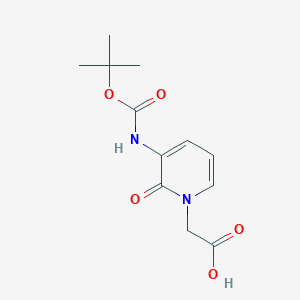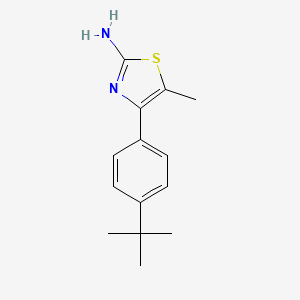
4-(4-Tert-butylphenyl)-5-methyl-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(4-Tert-butylphenyl)-5-methyl-1,3-thiazol-2-amine" is a derivative of thiazole, which is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with tert-butyl groups and thiazole rings have been studied for their potential antitumor activities and crystal structures. These compounds are of interest due to their structural features and biological relevance.
Synthesis Analysis
The synthesis of related thiazole derivatives has been reported using various starting materials and reaction conditions. For instance, the synthesis of (E)-4-tert-butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine involved the reaction of 4-tert-butyl-5-(1,2,4-triazol-1-yl)-thiazol-2-amine with 2,4-dichlorobenzaldehyde . Another example is the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, which was achieved through amination using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . These methods highlight the versatility of synthetic approaches for creating thiazole derivatives with various substituents.
Molecular Structure Analysis
The molecular structures of thiazole derivatives have been elucidated using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of the compound synthesized in was determined to belong to the triclinic system with specific lattice parameters. Similarly, the compound in crystallizes in the monoclinic system and features intermolecular hydrogen bonds and iodine contacts that stabilize its three-dimensional network structure. These studies provide insights into the molecular geometry and intermolecular interactions of thiazole derivatives.
Chemical Reactions Analysis
The chemical reactivity of thiazole derivatives can be inferred from their functional groups and structural motifs. The presence of tert-butyl groups can introduce steric hindrance, affecting the compound's reactivity . Additionally, the presence of substituents such as triazolyl groups and benzylidene linkages can influence the electronic properties and thus the chemical behavior of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are closely related to their molecular structures. The crystallographic studies provide information on the density and molecular weight of these compounds . The antitumor activities of these compounds, as indicated by their IC50 values against various cancer cell lines, suggest that they may interact with biological targets in a manner that is dependent on their physical and chemical properties .
Aplicaciones Científicas De Investigación
Antitumor Activity
Molecular and Electronic Structure Analysis
Studies have also explored the molecular and electronic structures of related compounds. For example, a molecule with a similar structure was investigated, focusing on its molecular geometry, vibrational frequencies, and electronic properties. This study provided insights into the compound's stability and potential applications (N. Özdemir et al., 2009). Another study synthesized and characterized a compound, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, analyzing its nonlinear optical properties, indicating potential applications in materials science (Ö. Tamer et al., 2016).
Potential in Organic Light Emitting Diodes (OLEDs)
A study demonstrated the application of a compound in the field of OLEDs. The compound, based on the thiazolo[5,4-d]thiazole moiety, exhibited reversible excited-state intramolecular proton transfer and was used to fabricate a white organic light emitting diode (Zhiyun Zhang et al., 2016).
Corrosion Inhibition
Thiazole derivatives, closely related to the queried compound, have been investigated for their corrosion inhibition performances on iron. Density functional theory calculations and molecular dynamics simulations were used to predict their effectiveness, providing insight into potential applications in materials protection (S. Kaya et al., 2016).
Propiedades
IUPAC Name |
4-(4-tert-butylphenyl)-5-methyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-9-12(16-13(15)17-9)10-5-7-11(8-6-10)14(2,3)4/h5-8H,1-4H3,(H2,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORPZCRQAKSJHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366130 |
Source


|
| Record name | 4-(4-tert-butylphenyl)-5-methyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Tert-butylphenyl)-5-methyl-1,3-thiazol-2-amine | |
CAS RN |
438227-35-1 |
Source


|
| Record name | 4-(4-tert-butylphenyl)-5-methyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

